1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol

Descripción general

Descripción

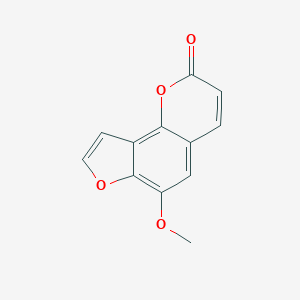

“1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol” is a chemical compound that is typically utilized as a key ingredient in the development of groundbreaking medications . It is praised for its antidiabetic properties .

Molecular Structure Analysis

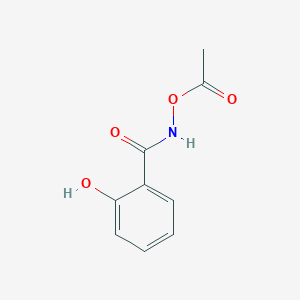

The linear formula of “1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol” is C13H14O4 . Its CAS Number is 63598-36-7 and its molecular weight is 234.254 .

Aplicaciones Científicas De Investigación

Biomedical Research

“1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol” is primarily used in biomedical research . It serves as a precursor in the synthesis of C-glycoside analogs .

Diabetes Research

This compound is used in diabetes research . It is investigated as an inhibitor of glycogen phosphorylase, a target enzyme for type 2 diabetes .

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Glucose Management

This compound facilitates effective glucose management . It selectively targets alpha-glucosidase enzymes, an important regulatory mechanism for optimal blood sugar levels in the body of patients afflicted with diabetes .

Mecanismo De Acción

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol is the alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus regulating blood sugar levels in the body .

Mode of Action

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol interacts with its targets by selectively inhibiting the alpha-glucosidase enzymes . This inhibition slows down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting alpha-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a subsequent decrease in the rate of glucose absorption. The downstream effect is a reduction in postprandial (after meal) blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels . By inhibiting alpha-glucosidase enzymes, the compound slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels after meals . This can help manage blood glucose levels in patients with diabetes .

Safety and Hazards

When handling “1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

[(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16-,17+,18+,19+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFGXGYVNALIEZ-HKJWYARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2CO[C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

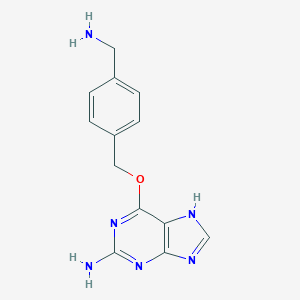

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

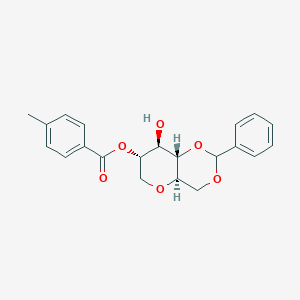

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

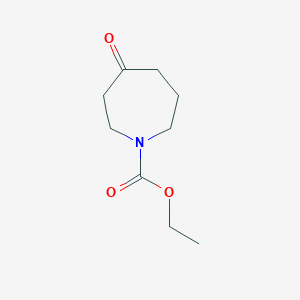

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)